(4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone
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Overview
Description
(4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone is a chemical compound with the molecular formula C12H14N3OS. It is a thiazole derivative, which is a class of compounds known for their diverse biological activities. The compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This structure imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Some thiazole compounds have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some thiazole compounds have shown anti-inflammatory and analgesic activity with a fast onset of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone typically involves the reaction of appropriate thiazole derivatives with p-tolylmethanone. One common method involves the condensation of 4-amino-2-(methylamino)thiazole with p-tolylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.
Scientific Research Applications
(4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-2-(ethylamino)thiazol-5-yl)(p-tolyl)methanone
- (4-Amino-2-(methylamino)thiazol-5-yl)(p-chlorophenyl)methanone
- (4-Amino-2-(methylamino)thiazol-5-yl)(p-bromophenyl)methanone
Uniqueness
(4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone is unique due to its specific substitution pattern on the thiazole ring and the presence of the p-tolyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-7-3-5-8(6-4-7)9(16)10-11(13)15-12(14-2)17-10/h3-6H,13H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHMGWLEIDNTBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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